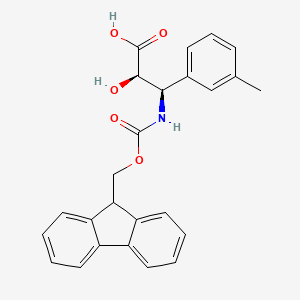

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Description

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral amino acid derivative featuring:

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-15-7-6-8-16(13-15)22(23(27)24(28)29)26-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHIXHKNZKCSQJ-DHIUTWEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654604 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217663-73-4 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid , commonly referred to as Fmoc-amino acid, is a derivative of amino acids that plays a significant role in peptide synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

- Molecular Formula : CHNO

- Molecular Weight : 403.43 g/mol

- CAS Number : 1217665-32-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Fmoc (fluorenylmethoxycarbonyl) group allows for selective protection of the amino group during peptide coupling reactions, facilitating the formation of complex peptides with specific biological functions.

While specific mechanisms for this compound are not extensively documented, its biological activity can be inferred from its structural components:

- Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), where it protects the amino group from undesired reactions during synthesis.

- Pharmacological Potential : Compounds with similar structures often exhibit significant pharmacological activities due to their ability to mimic natural peptides and proteins.

Case Studies and Research Findings

Research has shown that compounds similar to Fmoc-protected amino acids can exhibit various biological activities:

- Antimicrobial Activity : Some studies have indicated that Fmoc-amino acids can enhance the efficacy of antimicrobial peptides, potentially leading to new antibiotic formulations.

- Cancer Research : Peptides synthesized using Fmoc-amino acids have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models.

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities associated with structurally related compounds:

| Compound Name | Biological Activity | Application |

|---|---|---|

| Fmoc-Amino Acid | Peptide Synthesis | Drug Development |

| Boc-Amino Acid | Peptide Synthesis | Drug Development |

| Ethyl Glycinate | Simple Peptide Chains | Biochemical Research |

Interaction Studies

Studies investigating the interactions of this compound with biological macromolecules have utilized various techniques:

- NMR Spectroscopy : Used to elucidate conformational changes upon binding to target proteins.

- Surface Plasmon Resonance (SPR) : Employed to measure binding affinities and kinetics with receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Tolyl Derivatives

Table 1: Comparison of Tolyl-Substituted Fmoc-Protected Amino Acids

Key Observations :

Functional Group Variations

Table 2: Comparison of Functional Group Modifications

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target compound may improve binding affinity in biological systems compared to non-polar groups.

- Reactivity : Thiol-containing analogs () are more reactive but require stringent handling due to oxidation sensitivity.

- Biological Targeting : Indole derivatives () are prioritized in receptor-ligand studies, whereas difluorophenyl groups () enhance pharmacokinetics.

Table 3: Hazard Comparison

Q & A

Basic: What are the critical steps in synthesizing Fmoc-protected amino acids like (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid?

Methodological Answer:

Synthesis typically involves:

Amino Acid Activation : React the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic medium (e.g., sodium carbonate in 1,4-dioxane/water) to protect the amine group.

Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to facilitate amide bond formation.

Purification : Employ reverse-phase chromatography (C18 columns) with gradients of water/acetonitrile (0.1% TFA) to isolate the product.

Characterization : Validate via -NMR (confirming Fmoc aromatic protons at δ 7.3–7.8 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- -NMR : Identify Fmoc protons (δ 7.3–7.8 ppm) and hydroxy/m-tolyl groups (δ 2.3 ppm for methyl, δ 6.7–7.1 ppm for aromatic protons).

- -NMR : Confirm carbonyl carbons (Fmoc carbonyl at ~155 ppm, carboxylic acid at ~170 ppm).

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H] ions. Discrepancies in mass data may require HRMS (High-Resolution MS) for resolution .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions between HPLC purity and mass spectrometry data?

Methodological Answer:

Reanalyze Purity : Use orthogonal methods (e.g., two different HPLC columns: C18 and HILIC) to confirm retention time consistency.

Isolate Impurities : Collect HPLC fractions of unexpected peaks and characterize via NMR/MS.

Assess Stability : Test for degradation under storage/experimental conditions (e.g., pH, temperature).

Cross-Validate : Compare with synthetic intermediates to trace contamination sources .

Advanced: How do structural variations (e.g., fluorophenyl vs. m-tolyl substituents) influence biological activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR) :

Substituent Biological Effect (Example) Source 3,5-Difluorophenyl Enhanced enzyme inhibition potency m-Tolyl Improved metabolic stability -

Method : Synthesize analogs, test in assays (e.g., enzyme inhibition), and correlate logP/logD values with activity .

Advanced: What strategies optimize coupling reactions during synthesis?

Methodological Answer:

- Reagent Selection : Use HOBt (hydroxybenzotriazole) or HOAt to reduce racemization.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions.

- Solvent Choice : Anhydrous DMF or dichloromethane improves Fmoc-amino acid solubility.

- Monitoring : Track reaction progress via TLC (silica gel, UV detection) or in-situ FTIR for carbonyl absorption .

Advanced: How to interpret unexpected stereochemical outcomes in derivatives?

Methodological Answer:

Chiral HPLC : Compare retention times with enantiomerically pure standards.

Circular Dichroism (CD) : Analyze Cotton effects to confirm configuration.

X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.

Computational Modeling : Use DFT calculations to predict stability of stereoisomers .

Advanced: When designing experiments, how to choose between Fmoc and other amine-protecting groups?

Methodological Answer:

- Fmoc Advantages : Labile to piperidine (mild conditions), compatible with solid-phase peptide synthesis.

- Alternatives : Use Boc (tert-butoxycarbonyl) for acid-stable protection.

- Decision Factors :

- Deprotection Conditions : Fmoc requires base (e.g., 20% piperidine), while Boc requires TFA.

- Downstream Applications : Fmoc is preferred for peptide synthesis due to orthogonality with other groups .

Advanced: How to mitigate hazards associated with respiratory irritation (H335)?

Methodological Answer:

- Engineering Controls : Use local exhaust ventilation (LEV) systems.

- Procedural Adjustments : Handle powders in glove boxes or under argon.

- Emergency Protocols : Pre-treat lab surfaces with 5% sodium bicarbonate to neutralize spills .

Advanced: What analytical methods differentiate between diastereomers of this compound?

Methodological Answer:

Chiral Stationary Phase HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients.

NMR Spectroscopy : Analyze -NMR splitting patterns (e.g., vicinal coupling constants ).

Polarimetry : Measure specific optical rotation ([α]) and compare with literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.